molecular formula C7H10N4S B13540317 5-(Azidomethyl)-2-isopropylthiazole

5-(Azidomethyl)-2-isopropylthiazole

Cat. No.: B13540317
M. Wt: 182.25 g/mol
InChI Key: LJJVGVDGARGOLB-UHFFFAOYSA-N
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Description

5-(Azidomethyl)-2-isopropylthiazole is a heterocyclic compound featuring a thiazole ring substituted with an azidomethyl group at the 5-position and an isopropyl group at the 2-position. The azide (-N₃) functional group confers unique reactivity, enabling applications in click chemistry, pharmaceutical intermediates, and materials science .

Properties

IUPAC Name

5-(azidomethyl)-2-propan-2-yl-1,3-thiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N4S/c1-5(2)7-9-3-6(12-7)4-10-11-8/h3,5H,4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJJVGVDGARGOLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC=C(S1)CN=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(azidomethyl)-2-(propan-2-yl)-1,3-thiazole typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thiourea.

    Introduction of the Azidomethyl Group: The azidomethyl group can be introduced via nucleophilic substitution reactions. For example, the reaction of a halomethylthiazole with sodium azide in an appropriate solvent can yield the desired azidomethyl derivative.

    Introduction of the Isopropyl Group: The isopropyl group can be introduced through alkylation reactions using isopropyl halides in the presence of a base.

Industrial Production Methods

Industrial production methods for 5-(azidomethyl)-2-(propan-2-yl)-1,3-thiazole would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

5-(Azidomethyl)-2-(propan-2-yl)-1,3-thiazole can undergo various chemical reactions, including:

    Oxidation: The azidomethyl group can be oxidized to form corresponding nitro or nitrile derivatives.

    Reduction: The azidomethyl group can be reduced to form amines.

    Substitution: The azidomethyl group can participate in substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Nitrothiazoles or nitrile derivatives.

    Reduction: Aminothiazoles.

    Substitution: Various substituted thiazoles depending on the nucleophile used.

Scientific Research Applications

5-(Azidomethyl)-2-(propan-2-yl)-1,3-thiazole has several scientific research applications:

    Chemistry: It can be used as a building block in organic synthesis to create more complex molecules.

    Biology: It may serve as a precursor for biologically active compounds, including potential pharmaceuticals.

    Medicine: Research into its derivatives could lead to the development of new drugs with antimicrobial, antifungal, or anticancer properties.

    Industry: It can be used in the synthesis of materials with specific properties, such as polymers or advanced materials for electronics.

Mechanism of Action

The mechanism of action of 5-(azidomethyl)-2-(propan-2-yl)-1,3-thiazole depends on its specific application. In medicinal chemistry, its derivatives may interact with biological targets such as enzymes or receptors, leading to therapeutic effects. The azidomethyl group can participate in click chemistry reactions, which are useful for bioconjugation and drug development.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 5-(Azidomethyl)-2-isopropylthiazole with structurally and functionally related compounds, emphasizing substituent effects, synthetic pathways, and applications.

Structural Analogues

Compound Substituents (Position) Key Functional Groups Applications/Reactivity Reference
This compound Azidomethyl (5), Isopropyl (2) -N₃, thiazole Click chemistry, drug intermediates [Synthesized in related studies]
2-Isopropylthiazole-4-yl derivatives Isopropyl (2), variable (4) Thiazole, alkyl chains Protease inhibitors (e.g., HIV-1)
1,3,4-Thiadiazole derivatives Phenylpropyl, chlorophenyl Thiadiazole, -Cl Antimicrobial, corrosion inhibition
Benzyltriazoles Benzyl (1), triazole (1,2,3) Triazole, halogens Corrosion inhibitors, bioactivity

Substituent Effects

  • Azidomethyl vs. Halogenated Benzyl Groups :
    The azidomethyl group in this compound enables copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry, whereas halogenated benzyl derivatives (e.g., 4-fluorobenzyl) in triazoles prioritize corrosion inhibition and halogen-dependent bioactivity .
  • Isopropyl vs.

Reactivity and Stability

  • The azide group in this compound is thermally labile compared to stable halogen or alkyl substituents in analogues, necessitating low-temperature storage .
  • Thiadiazoles exhibit higher hydrolytic stability than thiazoles due to their fused heterocyclic structure .

Research Findings and Limitations

  • Click Chemistry Utility: this compound’s azide group enables efficient bioconjugation, outperforming non-azide thiazoles in modular synthesis .
  • Thermal Sensitivity : Its instability under heat contrasts with robust thiadiazoles, restricting industrial applications .
  • Data Gaps: Limited pharmacological studies exist for azidomethyl-thiazoles compared to well-documented isopropylthiazole protease inhibitors .

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